molecular formula C11H18ClN B590732 N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride CAS No. 861007-66-1

N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride

Cat. No. B590732
CAS RN: 861007-66-1
M. Wt: 199.722
InChI Key: RJERHDHFCZJRNM-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-2-phenylpropan-1-amine” is a new designer stimulant that has been detected in athlete urine and nutritional supplements . It is structurally and biologically similar to substances listed by the World Anti-Doping Agency (WADA) .


Molecular Structure Analysis

The molecular formula of “N,N-Dimethyl-2-phenylpropan-1-amine” is C11H17N . The InChI representation is InChI=1S/C11H17N/c1-10(9-12(2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N,N-Dimethyl-2-phenylpropan-1-amine” include a molecular weight of 163.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . The compound has a rotatable bond count of 3 .

Scientific Research Applications

Anti-Doping Control

“N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride” is a new designer stimulant that is prohibited in sport in-competition according to the List of Prohibited Substances and Methods published by the World Anti-Doping Agency (WADA) . It has been used in the excretion study of NN-DMPPA to support the knowledge of NN-DMPPA in routine anti-doping control .

Urine Excretion Study

This compound has been used in urine excretion studies. A reliable gas chromatography-mass spectrometry quantitative method (GC-MS) has been validated and applied to the excretion study of NN-DMPPA . The validation parameters of the GC-MS method for determination of NN-DMPPA in human urine were the linear calibration range of 100 to 7500 ng/mL, the LOD of 13.9 ng/mL and the LOQ of 42.2 ng/mL .

Dietary Supplement Analysis

“N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride” has been found in dietary supplements. For example, it was found in the supplement NOXPUMP . The excretion study results demonstrate that NN-DMPPA may be detected in urine samples by the applied GC-MS method till 46 h after supplement administration .

Analytical Reference Standard

“N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride” is an analytical reference standard that is classified as a phenethylamine . It is a positional isomer of methamphetamine that has been sold as a dietary supplement and subsequently banned by the World Anti-Doping Agency .

Neurology Research

“N,N,beta-Trimethyl-phenethylamine Hydrochloride” is used in neurology research. It is available to purchase online at LGC Standards .

Proteomics Research

“N,N,beta-Trimethyl-phenethylamine hydrochloride” is a biochemical used for proteomics research .

Mechanism of Action

1. Target of Action: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride primarily targets the central nervous system (CNS) . It acts as a stimulant by interacting with adrenergic receptors , particularly the β-adrenergic receptors . These receptors play a crucial role in the regulation of heart rate, muscle strength, and metabolic rate.

3. Biochemical Pathways: N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride affects the adrenergic signaling pathway . The release of norepinephrine activates the cAMP (cyclic adenosine monophosphate) pathway , which in turn activates protein kinase A (PKA) . PKA phosphorylates various target proteins, leading to increased cardiac output, vasodilation, and glycogenolysis .

Pharmacokinetics:

5. Result of Action: At the molecular level, the increased norepinephrine levels lead to heightened adrenergic receptor activity. This results in increased heart rate (positive chronotropic effect) , enhanced force of cardiac contraction (positive inotropic effect) , and elevated blood pressure . At the cellular level, there is increased glycogenolysis and lipolysis , providing more energy substrates for the body .

6. Action Environment: Environmental factors such as pH , temperature , and presence of other substances can influence the compound’s stability and efficacy. For instance, acidic environments can accelerate the excretion of the compound, reducing its efficacy . Additionally, the presence of other adrenergic agonists or antagonists can modulate its effects.

This comprehensive overview highlights the intricate mechanisms through which N,N-Dimethyl-2-phenylpropan-1-amine hydrochloride exerts its stimulant effects on the body.

: Springer : Wikipedia

properties

IUPAC Name

N,N-dimethyl-2-phenylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-10(9-12(2)3)11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJERHDHFCZJRNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)C1=CC=CC=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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